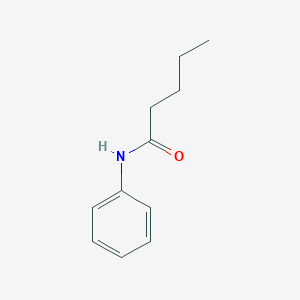

Valeranilide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMBORLSOHYBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145430 | |

| Record name | Valeranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-18-3 | |

| Record name | N-Phenylpentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10264-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeranilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valeranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valeranilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Valeranilide Systems

Classical and Modern Synthetic Routes to Valeranilide Core Structures

The formation of the amide bond in this compound is a cornerstone of its synthesis, achievable through both well-established classical methods and more recent, efficient catalytic systems.

Acylation Reactions of Anilines with Valeric Acid Derivatives

The most direct and traditional method for synthesizing the this compound core is the acylation of aniline (B41778) with a derivative of valeric acid. This reaction typically involves an activated form of valeric acid, such as an acyl chloride or an anhydride (B1165640), reacting with aniline.

When valeryl chloride is used, it readily reacts with aniline in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of valeryl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. nih.gov

Alternatively, valeric anhydride can be used as the acylating agent. The reaction mechanism is similar, involving the nucleophilic attack of aniline on one of the carbonyl carbons of the anhydride. In this case, the leaving group is a valerate (B167501) ion, which then acts as a base to deprotonate the intermediate, yielding this compound and a molecule of valeric acid as the byproduct.

A specific example from early chemical literature involves the reaction of aniline with a mixed valeric-benzoic anhydride, which also successfully yields this compound.

Role of Catalytic Systems in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic systems to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. The direct amidation of a carboxylic acid with an amine is an atom-economical but challenging transformation due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. Catalysts are employed to overcome this hurdle.

Boric acid (B(OH)₃) has emerged as an inexpensive, environmentally friendly, and effective catalyst for direct amidation. orgsyn.orgthieme-connect.com The mechanism is thought to involve the formation of a mixed anhydride or an acyloxyboron intermediate, which activates the carboxylic acid towards nucleophilic attack by the amine. thieme-connect.comresearchgate.net This method avoids the need to pre-activate the carboxylic acid as an acid chloride or anhydride, aligning with the principles of green chemistry. orgsyn.org Boric acid-catalyzed amidations have been successfully applied to a wide range of substrates, including the synthesis of active pharmaceutical ingredients. researchgate.netacs.org

Other heterogeneous catalysts, such as Niobium(V) oxide (Nb₂O₅) , have also been shown to be effective for the direct amidation of carboxylic acids with less reactive amines like aniline. researchgate.net These solid acid catalysts can be easily recovered and reused, offering significant advantages for industrial-scale production. Similarly, certain triarylsilanols have been investigated as catalysts for direct amidation, showing effectiveness even with anilines, which are known for their reduced basicity and nucleophilicity. acs.org

Directed Synthesis of Substituted this compound Analogues

The functionalization of the aniline ring allows for the creation of a vast library of this compound analogues with tailored properties. The following sections detail the synthesis of specific classes of these derivatives.

Synthesis of Halogenated this compound Derivatives

Halogenated valeranilides are synthesized by the acylation of the corresponding halogenated anilines. These starting materials, such as 4-fluoroaniline, 4-chloroaniline, and 4-bromoaniline (B143363), are commercially available or can be prepared via established routes. wikipedia.org The acylation is typically performed using valeryl chloride or a related activated derivative.

For instance, the synthesis of N-(4-bromophenyl)pentanamide involves reacting 4-bromoaniline with 5-bromopentanoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. google.com This straightforward approach can be generalized to other halogenated anilines.

| Substituted Aniline | Acylating Agent | Product | Notes |

|---|---|---|---|

| 4-Fluoroaniline | Valeryl Chloride | N-(4-fluorophenyl)pentanamide | A general method for synthesizing fluorinated amides, which are of interest as potential cholesterol absorption inhibitors. researchgate.net |

| 4-Chloroaniline | Valeryl Chloride | N-(4-chlorophenyl)pentanamide | Synthesized as a building block for more complex molecules. nih.gov |

| 4-Bromoaniline | 5-Bromopentanoyl Chloride | 5-Bromo-N-(4-bromophenyl)pentanamide | Prepared using triethylamine as a base at 0°C. google.com |

Preparation of Alkyl and Aryl Substituted Valeranilides

Introducing alkyl or aryl groups to the aniline ring can significantly alter the steric and electronic properties of the resulting this compound. The synthesis follows the same fundamental acylation strategy.

The synthesis of N-(p-tolyl)pentanamide, an alkyl-substituted analogue, has been reported with a 71% yield via column chromatography purification. rsc.org Similarly, aryl-substituted anilines like biphenyl-4-amine can be acylated to produce N-(biphenyl-4-yl)pentanamide, often as an intermediate for more complex structures. uobabylon.edu.iqfrontiersin.org

| Substituted Aniline | Acylating Agent | Product | Reported Yield |

|---|---|---|---|

| 4-Methylaniline (p-toluidine) | Valeryl Chloride | N-(p-tolyl)pentanamide | 71% rsc.org |

| Biphenyl-4-amine | Valeryl Chloride | N-(biphenyl-4-yl)pentanamide | Used as an intermediate in multi-step syntheses. uobabylon.edu.iqfrontiersin.org |

Synthesis of Heteroatom-Containing this compound Structures

The incorporation of heteroatoms like oxygen or sulfur into the aniline substituent introduces functionalities capable of hydrogen bonding and other specific interactions.

A key example is the synthesis of N-(4-hydroxyphenyl)pentanamide . This is typically achieved by reacting 4-aminophenol (B1666318) with pentanoyl chloride. Although 4-aminophenol has two nucleophilic sites (the amino and hydroxyl groups), the amino group is more nucleophilic and selectively reacts under standard acylation conditions to form the amide bond rather than an ester. docbrown.info

Another important class involves sulfonamide groups. The acylation of sulfanilamide (B372717) (4-aminobenzenesulfonamide) at the aniline nitrogen yields N-(4-sulfamoylphenyl)pentanamide. This reaction has been explored for creating derivatives with potential biological activity. nih.gov For example, N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide was synthesized as part of a study on quorum sensing inhibitors. nih.gov

| Substituted Aniline | Acylating Agent | Product | Notes |

|---|---|---|---|

| 4-Aminophenol | Pentanoyl Chloride | N-(4-hydroxyphenyl)pentanamide | The amino group reacts preferentially over the hydroxyl group. docbrown.info |

| Sulfanilamide | Pentanoyl Chloride | N-(4-sulfamoylphenyl)pentanamide | The aniline nitrogen is acylated to form the target amide. nih.gov |

Mechanistic Investigations of this compound Formation and Degradation

Reaction Mechanisms of Acylation and Condensation Pathways

The primary route for synthesizing this compound is through the acylation of aniline with a derivative of valeric acid, such as valeryl chloride or valeric anhydride. fishersci.co.ukwikipedia.org This reaction is a classic example of nucleophilic acyl substitution.

Mechanism of Acylation:

The general mechanism involves the nitrogen atom of the aniline molecule, acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., valeryl chloride).

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of the valeryl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.

Leaving Group Departure: The tetrahedral intermediate is unstable. It collapses, reforming the carbon-oxygen double bond. Simultaneously, the chloride ion (a good leaving group) is expelled. wikipedia.org

Deprotonation: A base, which can be another aniline molecule or an added non-nucleophilic base, removes a proton from the nitrogen atom, resulting in the final neutral this compound product and a hydrochloride salt. wikipedia.org

Using valeric anhydride follows a similar mechanistic pathway, with a valerate ion acting as the leaving group instead of a chloride ion. Condensation reactions, which involve the removal of a small molecule like water, can also be employed. For instance, the direct reaction of valeric acid and aniline can be facilitated by dehydrating agents or by heating to drive off the water formed, although this method is often less efficient than using more reactive acylating agents.

Hydrolytic Degradation Mechanisms of Valeranilides

This compound, like other amides, is susceptible to hydrolysis, a process that breaks the amide bond to yield valeric acid and aniline. This degradation can be catalyzed by either acid or base. epa.govfishersci.se The rate of hydrolysis is generally slow in neutral water but is significantly accelerated in the presence of acids or bases. epa.govfishersci.ie

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism typically involves the following steps:

Protonation: The carbonyl oxygen of the amide is protonated by an acid (e.g., H₃O⁺). This protonation makes the carbonyl carbon more electrophilic. fishersci.at

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (anilinium ion).

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the aniline molecule.

Deprotonation: The protonated carbonyl group of the resulting valeric acid is deprotonated by a water molecule to yield the final carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis: In basic solutions, the mechanism proceeds via a different pathway:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the this compound. This forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the anilide anion (C₆H₅NH⁻) as the leaving group. This is typically the rate-determining step as the anilide ion is a poor leaving group.

Protonation: The anilide anion, being a strong base, immediately abstracts a proton from the newly formed valeric acid to produce aniline and a valerate salt.

Other Complex Chemical Transformations Involving this compound Moieties

Beyond simple hydrolysis, this compound can participate in other chemical reactions. For example, forceful hydrolysis by boiling with a strong acid like hydrochloric acid can lead to the formation of phenylacetic acid and aniline hydrochloride. iarc.fr

Additionally, this compound structures can be altered through biological processes. Enzymatic hydrolysis, for instance, is a key transformation. Studies on related anilides, such as 3',4'-dichloropropionanilide (propanil), show that they can be hydrolyzed by fungal acylamidases. atamankimya.com These enzymes, specifically aryl acylamine amidohydrolases, cleave the amide bond to release the corresponding aniline, in this case, 3,4-dichloroaniline. atamankimya.com The specificity of these enzymes can vary; some may not effectively hydrolyze butyranilide (a close structural relative of this compound), indicating that the length of the acyl chain can influence the rate of enzymatic transformation. atamankimya.com Biotransformations of this compound have been observed in various organisms, suggesting metabolic pathways for its degradation. fishersci.be

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of Valeranilides

Nuclear Magnetic Resonance (NMR) Spectroscopy in Valeranilide Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like this compound in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information for assigning the structure of this compound. The ¹H spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C spectrum provides complementary information about the carbon skeleton.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the aromatic ring, the amide N-H proton, and the aliphatic protons of the pentyl group. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local chemical environment of each proton. Similarly, the ¹³C NMR spectrum shows separate resonances for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the valeryl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values based on standard chemical shift correlations.

Proton (¹H) NMR Data| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.0 - 7.6 | Multiplet |

| Amide (NH) | ~7.5 - 8.5 | Broad Singlet |

| Methylene (B1212753) (α-CH₂) | ~2.3 | Triplet |

| Methylene (β, γ-CH₂) | ~1.3 - 1.7 | Multiplet |

Carbon-¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~172 |

| Aromatic (C-N) | ~138 |

| Aromatic (CH) | ~120 - 129 |

| Methylene (α-CH₂) | ~39 |

| Methylene (β-CH₂) | ~28 |

| Methylene (γ-CH₂) | ~22 |

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed. azom.com The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful, as it correlates proton signals with the signals of the carbon atoms to which they are directly bonded. azom.commagritek.com

In an HSQC spectrum of this compound, a cross-peak would appear at the intersection of the ¹H frequency of a specific proton and the ¹³C frequency of its attached carbon. hmdb.ca For example, this experiment would show a correlation between the proton signal at ~2.3 ppm and the α-carbon signal at ~39 ppm, definitively linking them. This technique is invaluable for distinguishing between the different methylene groups in the pentyl chain and assigning the correct signals to the various protons on the aromatic ring. nih.govnih.gov

The use of deuterated analogues, where specific hydrogen atoms are replaced by deuterium (B1214612) (²H), is a sophisticated strategy in NMR spectroscopy to simplify complex spectra and confirm signal assignments. studymind.co.uk Deuterium is an isotope of hydrogen that is effectively "silent" in ¹H NMR spectroscopy. studymind.co.uk

For this compound, a key deuterated analogue would be one where the amide proton is replaced by deuterium (N-deuterio-valeranilide). This can often be achieved by simply dissolving the sample in a deuterated solvent that contains exchangeable deuterium atoms, such as methanol-d₄ or by adding a drop of deuterium oxide (D₂O). labinsights.nl In the resulting ¹H NMR spectrum, the broad singlet corresponding to the N-H proton would disappear, providing unequivocal proof of its assignment. This isotopic labeling can also help resolve the multiplicity of adjacent protons, as the H-D coupling is negligible, simplifying the signal of the α-methylene protons. nih.gov

Multidimensional NMR Techniques (e.g., HSQC) for Connectivity Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. iitk.ac.inedinst.com These methods are used to identify the functional groups present in a molecule, as each group has characteristic vibrational frequencies. wikipedia.orgtanta.edu.eg

The IR spectrum of this compound is rich with information, displaying distinct absorption bands corresponding to the various functional groups within the molecule. libretexts.org These vibrations include stretching (changes in bond length) and bending (changes in bond angle). tanta.edu.eg

Key characteristic vibrational modes for this compound include:

N-H Stretch: A sharp to broad band typically found around 3300 cm⁻¹, characteristic of the secondary amide.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the pentyl group.

C=O Stretch (Amide I band): A very strong, sharp absorption around 1660 cm⁻¹, which is a hallmark of the amide carbonyl group.

N-H Bend (Amide II band): A strong band near 1540 cm⁻¹, resulting from a combination of N-H bending and C-N stretching.

Aromatic C=C Bending: Multiple bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as the C-C bonds in the aromatic ring and alkyl chain. riverd.comhoriba.comspectroscopyonline.com

Table 2: Principal Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | ~3300 | Medium-Strong |

| Phenyl (C-H) | Stretch | 3100-3000 | Medium |

| Alkyl (C-H) | Stretch | 2960-2850 | Strong |

| Amide (C=O) | Stretch (Amide I) | ~1660 | Strong |

| Amide/Phenyl | N-H Bend / C=C Stretch (Amide II) | ~1540 | Strong |

| Phenyl | C=C Overtone/Combination Bands | 2000-1650 | Weak |

Comparing the vibrational spectra of this compound in the solid state (e.g., as a KBr pellet or Nujol mull) versus in a dilute solution can reveal insights into intermolecular interactions. mdpi.com In the solid state, molecules are typically arranged in an ordered crystal lattice, allowing for strong intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule.

This hydrogen bonding has a noticeable effect on the IR spectrum:

The N-H stretching frequency in the solid state is generally lower (e.g., ~3300 cm⁻¹) and the band is broader compared to the spectrum in a dilute, non-polar solution, where the frequency would be higher (e.g., ~3400-3450 cm⁻¹) and the band sharper.

The C=O stretching frequency also shifts to a lower wavenumber in the solid state due to hydrogen bonding weakening the C=O double bond.

These differences between the solid-phase and solution-phase spectra provide strong evidence for the presence and nature of intermolecular forces, which are critical to understanding the compound's physical properties. stfc.ac.ukspectroscopyonline.com

Identification of Characteristic Vibrational Modes in this compound

Mass Spectrometry (MS) for this compound Structural Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the molecular formula of this compound. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. libretexts.orgsavemyexams.com This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. libretexts.org

The exact masses of isotopes are not integers; for instance, the mass of a proton is not exactly 1 atomic mass unit. youtube.com HRMS leverages these slight differences in mass to distinguish between possible molecular formulas. libretexts.orgmsu.edu For this compound (C11H15NO), the theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O). By comparing this theoretical mass with the experimentally measured mass from an HRMS instrument, the molecular formula can be confirmed with a high degree of confidence. savemyexams.comyoutube.com This capability is crucial for distinguishing this compound from other isomeric or isobaric compounds.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C11H15NO |

| Theoretical Monoisotopic Mass (Da) | 177.1154 |

| Experimentally Measured Mass (Da) | Value dependent on specific experimental results |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, precursor ions of this compound, selected in the first stage of mass analysis (MS1), are subjected to fragmentation. nationalmaglab.org The resulting fragment ions are then analyzed in the second stage (MS2), providing a fragmentation spectrum that is characteristic of the precursor ion's structure. nationalmaglab.org

The fragmentation of this compound typically occurs at the weakest bonds, such as the amide bond, leading to characteristic neutral losses and the formation of specific fragment ions. By analyzing the m/z values of these fragments, the connectivity of the molecule can be pieced together, confirming the presence of the valeryl and anilide moieties. The fragmentation pathways can be complex, but they provide invaluable structural information. nih.govresearchgate.net

Collision-induced dissociation (CID) is the most common method used to induce fragmentation in tandem mass spectrometry. wikipedia.orgunige.ch In this process, the selected this compound ions are accelerated and collided with an inert gas (such as argon or nitrogen) in a collision cell. wikipedia.org This collision converts some of the ion's kinetic energy into internal energy, which, if sufficient, causes the ion to fragment. wikipedia.org

The resulting CID spectrum, which is a plot of the relative abundance of the fragment ions versus their m/z values, serves as a "molecular fingerprint" for this compound. cdc.govthermofisher.com This fingerprint is highly reproducible under specific experimental conditions and can be used for the unambiguous identification of the compound in complex mixtures. cdc.gov Different types of mass spectrometers, such as triple quadrupoles and ion traps, can be utilized for CID experiments, each offering unique advantages for structural analysis. wikipedia.orgthermofisher.com

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

X-ray diffraction techniques are unparalleled in their ability to provide a definitive three-dimensional structure of crystalline materials, including the absolute configuration of chiral molecules.

Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. researchgate.netspringernature.comencyclopedia.pub This technique requires a well-ordered single crystal of this compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. encyclopedia.pub By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. encyclopedia.pub

For chiral molecules, SCXRD is the gold standard for determining the absolute configuration, which is the exact spatial arrangement of its atoms. researchgate.netencyclopedia.pubnih.gov This is particularly important if this compound or its derivatives contain stereocenters. The Flack parameter, derived from the diffraction data, is a key indicator used to confirm the correct enantiomer has been modeled. encyclopedia.pub

Powder X-ray diffraction (PXRD) is a vital analytical technique for the characterization of crystalline solids, particularly for identifying different polymorphic forms. creative-biostructure.commdpi.com Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties. creative-biostructure.commdpi.com Instead of a single crystal, PXRD uses a finely powdered sample containing a large number of randomly oriented crystallites. creative-biostructure.com

The resulting diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the diffraction angle (2θ). mdpi.com This pattern is unique to a specific crystalline phase and serves as a fingerprint for that polymorph. rigaku.comresearchgate.net By comparing the experimental PXRD pattern of a this compound sample to reference patterns, one can identify the specific polymorph present or determine if the sample is a mixture of different forms. rigaku.comresearchgate.net PXRD is widely used in the pharmaceutical industry to ensure the correct and consistent crystalline form of a drug substance is used. creative-biostructure.commdpi.com

Computational Chemistry and Theoretical Modeling of Valeranilide Systems

Quantum Chemical Investigations of Valeranilide Molecular and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict a wide range of properties, from molecular geometries to spectroscopic characteristics, with high accuracy.

Ab Initio and Density Functional Theory (DFT) Calculations of Electronic Properties

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to investigate the electronic properties of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic properties based on the electron density, offering a favorable balance between accuracy and computational cost.

For molecules like this compound, these calculations can provide valuable information about:

Molecular Geometry: Optimization of the molecular structure to find the lowest energy conformation.

Electronic Distribution: Calculation of Mulliken charges and molecular electrostatic potential (MESP) maps, which indicate the charge distribution and reactive sites within the molecule. researchgate.net

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are crucial for understanding chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Studies on acetanilide (B955), a smaller analog of this compound, have employed DFT methods like B3LYP with various basis sets (e.g., 6-31G(d), 6-31+G(d,p), and 6-311G(d,p)) to investigate its geometry and electronic properties. researchgate.netnih.gov These studies have shown good agreement between calculated and experimental geometric parameters. researchgate.net The conversion of acetanilide to its azanion, for example, has been shown to cause significant changes in its electronic structure, with the negative charge being delocalized over the phenyl and acetyl groups. bas.bg

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for the identification and characterization of compounds.

NMR Chemical Shifts: Computational methods, particularly DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. For complex molecules, computational predictions can help in the assignment of experimental NMR spectra.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are instrumental in the analysis of infrared (IR) and Raman spectra. DFT calculations can provide the harmonic vibrational frequencies, which are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. nih.govresearching.cn For acetanilide, DFT calculations have been successfully used to perform a detailed and accurate assignment of its vibrational frequencies. nih.govresearching.cn Such analyses have also been applied to understand the changes in vibrational spectra upon ionization or deprotonation. bas.bg

Molecular Dynamics Simulations and Conformational Analysis of Valeranilides

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions in different environments.

Exploration of Conformational Landscapes in Solution and Gas Phase

This compound, with its flexible alkyl chain and the amide linkage, can adopt multiple conformations. The study of these different spatial arrangements and their relative energies is known as conformational analysis. nih.gov The conformational preferences of a molecule can be influenced by its environment, such as the solvent.

Gas-phase studies on N-phenylamides have revealed that both cis and trans isomers (with respect to the amide bond) can exist, with the trans isomer generally being more stable. acs.orgacs.org For instance, in the gas phase, formanilide (B94145) exists as a mixture of cis and trans isomers, with the trans isomer being more abundant and stabilized by 2.5 kcal/mol. acs.org In contrast, acetanilide is found exclusively in the trans conformation in the gas phase. acs.org Computational studies on N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides have also highlighted the existence of a conformational equilibrium between different forms in solution. mdpi.com Such computational explorations of the conformational landscape are crucial for understanding the behavior of this compound in different phases.

Studies of Intermolecular Interactions and Self-Assembly Propensities

The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), making intermolecular hydrogen bonding a key factor in its self-assembly and crystal packing. Additionally, π-π stacking interactions between the phenyl rings can play a significant role. nih.govrsc.org

Computational studies on related systems, such as aniline (B41778) and its derivatives, have used methods like PIXEL calculations to quantify the energetics of intermolecular interactions, including N-H···π and N-H···N hydrogen bonds. rsc.org Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular contacts in crystals. Studies on nitrobenzene (B124822) derivatives have shown how intermolecular interactions can influence the planarity of the molecule and its electronic properties. mdpi.com Understanding these interactions is fundamental to predicting how this compound molecules will arrange themselves in the solid state.

Computational Approaches to Crystal Structure Prediction and Polymorphism

Predicting the crystal structure of a molecule from its chemical diagram is a major challenge in computational chemistry, known as crystal structure prediction (CSP). Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration, particularly in the pharmaceutical and materials industries.

Computational CSP methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their lattice energies, which are often calculated using a combination of force fields and DFT methods. Studies on the polymorphism of Nα-aroyl-N-aryl-phenylalanine amides have demonstrated the use of DFT calculations to understand the preferred molecular conformation in different polymorphic forms. guidechem.com

Energetic Landscape Mapping for this compound Polymorphs

Computational methods are employed to predict the thermodynamically feasible crystal structures of organic molecules, a process known as crystal structure prediction. rsc.org This involves calculating the lattice energy landscape, which represents the potential energy of the crystal as a function of its structural parameters. rsc.org The goal is to identify the most stable crystal packing arrangements, which correspond to the lowest energy minima on this landscape. rsc.org

For molecules like this compound, which possess conformational flexibility, the energetic landscape can be complex, with numerous energy minima that are close in energy. rsc.org This energetic proximity of different crystal packing arrangements often leads to the existence of multiple solid forms. rsc.org The calculation of the lattice energy landscape, while an approximation of the real crystal energy at 0 K, serves as a valuable tool in solid-form screening and helps to rationalize the polymorphs observed experimentally. rsc.org

A related area of study involves the polymorphism of 4-methyl-2-nitroacetanilide (MNA), which, like this compound, is an anilide derivative. Research on MNA has identified three distinct polymorphs (white, amber, and yellow) and has explored the relationships between them. brunel.ac.uk

Modeling of Solid-State Phase Transitions and Topotactic Transformations

The study of solid-state phase transitions involves understanding how one polymorphic form can transform into another. In some cases, these transformations can be topotactic, meaning the crystal lattice of the product phase has a specific, well-defined orientation relative to the parent crystal.

For instance, in the case of 4-methyl-2-nitroacetanilide (MNA), it has been observed that the yellow form can undergo a topotactic transformation into the white form. brunel.ac.uk Computational modeling can help to elucidate the mechanisms behind such transformations by examining the energetic pathways and structural rearrangements involved. brunel.ac.uk Furthermore, the study of the free-energy landscape of polymorphic crystalline polymers, such as syndiotactic polystyrene, demonstrates how computational methods like coarse-grained metadynamics simulations and quantum-chemical calculations can be used to understand polymorphism and predict the relative stability of different forms. rsc.org These approaches can reveal how kinetic traps on the free-energy landscape can lead to the experimental observation of metastable polymorphs. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and drug design. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation and Application of Atomic Physicochemical Parameters for Valeranilides

The classification of atoms for these calculations takes into account factors such as the atom's valence geometry, formal charge, and the accessibility of the atom to solvent molecules. umich.edu By using a large number of atom types, it is possible to account for intramolecular interactions and achieve a more accurate prediction of molecular properties. umich.edu The low correlation between atomic octanol-water partition coefficients and atomic contributions to molar refractivity suggests that both parameters can be used simultaneously to model different types of intermolecular interactions. umich.edunih.gov

Computational Assessment of Molecular Interactions

Computational methods are also used to assess the interactions between molecules, which is crucial for understanding a wide range of biological and chemical processes. For instance, molecular dynamics simulations and free energy calculations can be used to study the interactions of proteins that form tight junctions in the blood-brain barrier. nih.gov These simulations can provide insights into the permeability of these junctions to water and ions, and can help to identify the key protein-protein interfaces. nih.gov

In the context of drug discovery, computational methods can be used to identify and analyze the interactions between potential drug candidates and their biological targets. frontiersin.org For example, molecular dynamics simulations have been used to study the interaction between a natural product and the HIV-1 Matrix protein, with the aim of disrupting the protein's interaction with tRNA. frontiersin.org These studies can provide valuable information about the binding affinity and structural stability of the complex, which can guide the development of new therapeutic agents. frontiersin.orgnih.gov

Machine Learning Applications in this compound Chemical Research

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research, with applications ranging from the prediction of molecular properties to the analysis of complex datasets.

AI-Aided Prediction and Interpretation of Spectroscopic Data

One area where AI is making a significant impact is in the prediction of spectroscopic properties. researchgate.net Machine learning models can be trained on large datasets of computationally generated spectra to predict the key features of a molecule's spectrum, such as its vibrational frequencies and intensities. researchgate.net This approach can be significantly faster than traditional computational methods while still maintaining a high degree of accuracy. researchgate.net

Furthermore, AI can be used for the interpretation of spectroscopic data, including tasks such as molecular identification and classification. researchgate.net Explainable AI (XAI) methods are also being developed to provide insights into how these models make their predictions, which can help to build trust and understanding in their use. nih.gov The integration of large language models (LLMs) into analytical chemistry workflows is also a promising area of research, with potential applications in spectral interpretation and predictive modeling. sciopen.com

The development of open repositories for spectroscopic data and the use of data augmentation techniques can help to further advance the application of AI in this field. mdpi.com As these methods continue to be refined, they are likely to become an indispensable tool for researchers working with this compound and other chemical compounds. arxiv.org

Machine Learning for Automated Structural Elucida workflows

The definitive identification of a chemical structure, a foundational task in chemistry, is increasingly being accelerated by computational methodologies. rsc.org For a compound such as this compound, traditional structural elucidation relies heavily on the interpretation of spectroscopic data. Modern approaches, however, are integrating machine learning (ML) and artificial intelligence (AI) to create automated workflows that can determine molecular structures from analytical data with increasing speed and accuracy. frontiersin.orgnih.gov These automated systems are particularly powerful when applied to data from Nuclear Magnetic Resonance (NMR) spectroscopy, which provides a rich fingerprint of a molecule's atomic environment. rsc.org

The application of machine learning to the structural elucidation of small organic molecules like this compound generally falls into two main categories: prediction and correlation. frontiersin.org In the prediction category, ML algorithms are trained to calculate NMR chemical shifts for a proposed structure at a fraction of the computational cost of traditional quantum mechanics simulations. frontiersin.org In the correlation category, ML-driven systems facilitate the comparison between experimental data and calculated data to identify the most probable molecular structure from a set of candidates. frontiersin.org

An automated workflow for elucidating the structure of an unknown sample, presumed to be this compound, would typically involve the following steps:

Data Acquisition : Routine one-dimensional (1D) ¹H and ¹³C NMR spectra of the unknown compound are acquired. nih.gov This experimental data serves as the primary input for the ML model.

Substructure and Fragment Identification : The ML model, often a deep learning architecture like a convolutional neural network (CNN) or a transformer, analyzes the input spectra. nih.govresearchgate.net These models are trained on vast spectral databases to recognize patterns corresponding to specific molecular substructures or fragments. rsc.orgnih.gov The system would identify the likely presence of fragments consistent with this compound's structure, such as the phenyl group, the amide linkage, and the pentyl chain.

Candidate Generation and Ranking : Based on the identified fragments and a given molecular formula, the system generates a list of possible constitutional isomers. nih.govrsc.org For each candidate structure, ML models can rapidly predict its NMR spectrum. frontiersin.orgnih.gov These predicted spectra are then compared against the experimental spectrum, and the system ranks the candidate structures based on the goodness of fit. rsc.org This process can reduce the search space for a chemist by orders of magnitude. nih.gov

The accuracy of these machine learning workflows has advanced significantly. Models can now predict the correct molecular structure from ¹H and ¹³C NMR spectra with high probability, even for molecules of moderate complexity. nih.gov The precision of ML-based chemical shift prediction is also approaching the accuracy of computationally expensive Density Functional Theory (DFT) calculations. nih.gov

The research findings below illustrate the performance of various ML models in tasks relevant to the automated structural elucidation of small molecules. While these studies were not performed specifically on this compound, they represent the current capabilities of workflows that would be applied to its structural determination.

| ML Model/Framework | Input Data | Primary Output | Reported Performance Metric | Source |

|---|---|---|---|---|

| Multitask Transformer Framework | 1D ¹H and ¹³C NMR Spectra | Molecular Structure (Formula and Connectivity) | Correct structure is within the top 15 predictions 69.6% of the time for molecules up to 19 heavy atoms. | nih.gov |

| ShiftML | Local Atomic Environments in Molecular Solids | ¹³C and ¹H Chemical Shifts | R² correlation coefficient of 0.99 for ¹³C and 0.97 for ¹H when compared to DFT calculations. | nih.gov |

| IMPRESSION (Intelligent Machine PREdiction of Shift and Scalar information Of Nuclei) | 3D Molecular Structure | ¹⁵N Chemical Shifts | Mean Absolute Error of 6.12 ppm compared to DFT calculations. | researchgate.net |

| Structure Seer | Elemental Composition & Calculated Isotropic Shielding Constants | Molecular Graph (Bond Connectivity) | Achieved an average accuracy of 37.5% for predicted bonds in the test set. | rsc.org |

These automated workflows, rooted in Computer-Assisted Structure Elucidation (CASE) principles, are evolving to handle more complex challenges by incorporating diverse analytical data and leveraging more sophisticated deep learning architectures. nih.govacdlabs.com For a compound like this compound, such a system could provide rapid and unbiased structure verification or elucidation, significantly accelerating research and discovery timelines. frontiersin.orgrsc.org

Advanced Applications and Emerging Research Directions in Valeranilide Chemistry

Valeranilide as a Key Chemical Intermediate in Complex Molecule Synthesis

The synthesis of complex molecules is a cornerstone of modern chemistry, enabling the creation of new medicines, agrochemicals, and other functional materials. ox.ac.uk this compound and its derivatives serve as important intermediates in the synthesis of more complex molecular architectures. ontosight.ai The anilide structure, which consists of a valeric acid moiety linked to an aniline (B41778) derivative, provides a versatile scaffold that can be chemically modified to build intricate target molecules. ontosight.ai

Researchers have explored the use of anilides as precursors for compounds with significant biological activity. For instance, compounds structurally similar to this compound have been investigated for their potential anti-inflammatory and anti-cancer properties, suggesting that this compound could be a key starting material for novel therapeutic agents. solubilityofthings.com The synthesis of such bioactive compounds often involves multiple steps where the this compound core is elaborated with additional functional groups to achieve the desired biological effect. nih.govrsc.org

Furthermore, the study of how enzymes transform compounds like this compound opens up avenues for biocatalysis. For example, the enzymatic hydrolysis of anilides by organisms like Fusarium solani has been documented. researchgate.net Understanding these biotransformations can lead to the development of green and highly specific synthetic routes to valuable complex molecules, using this compound as the initial substrate. The potential exists to develop new antibacterial and antiviral agents from this compound derivatives, addressing the ongoing need for new antibiotics. ontosight.ai

Exploration of this compound in Advanced Materials Science and Engineering

The field of advanced materials science and engineering focuses on designing and creating materials with novel or enhanced properties for a wide range of applications, from electronics to biomedicine. unileoben.ac.atcranfield.ac.ukqmul.ac.uk Anilides, including this compound, are being explored as components for the development of new materials due to their structural and chemical properties. ontosight.ai

One promising area is polymer science. Polymers are large molecules composed of repeating structural units, and their properties can be precisely tuned by modifying these units. acs.org Derivatives of this compound could be synthesized and incorporated as monomers into polymer chains. rsc.orgbeilstein-journals.org The rigidity of the phenyl ring and the flexibility of the pentyl chain in this compound could be exploited to control the mechanical, thermal, and optical properties of the resulting polymers, making them suitable for applications ranging from specialty plastics to biocompatible materials for medical devices. acs.orgbeilstein-journals.org

Another area of interest is the field of liquid crystals. unisystem.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the basis for modern display technology (LCDs). unisystem.comuptti.ac.in The elongated, rod-like shape of certain molecules allows them to form liquid crystalline phases. uptti.ac.in By modifying the structure of this compound, for example, by adding specific functional groups, it may be possible to design new molecules that exhibit liquid crystal behavior. These novel liquid crystals could have applications in advanced optical devices, sensors, and smart materials that respond to external stimuli like electric fields or temperature. theses.czmdpi.com

Development of Novel Analytical Methodologies Using this compound as a Model Compound

The development of reliable and accurate analytical methods is crucial for all areas of chemistry, from pharmaceutical quality control to environmental monitoring. researchgate.netmdpi.com In chromatography, a set of laboratory techniques used to separate mixtures, an internal standard is often used to improve the accuracy and precision of quantitative analysis. reagecon.com An internal standard is a known amount of a compound added to a sample, which helps to correct for variations during sample preparation and analysis. scioninstruments.comwikipedia.org

This compound is a suitable candidate to be used as a model compound or an internal standard in the development of new analytical methodologies. chromforum.org For a substance to be an effective internal standard, it should be chemically similar to the analytes of interest but not naturally present in the sample. scioninstruments.comwikipedia.org this compound, being a stable anilide, can be used to quantify other anilides or related compounds, such as certain herbicides or pharmaceutical products, in complex mixtures. solubilityofthings.comresearchgate.net Its use helps to ensure the reliability of the analytical results by compensating for potential errors in the injection volume or detector response. chromatographytoday.com

The process involves adding a precise amount of this compound to both the calibration standards and the unknown samples. reagecon.com The analytical instrument's response to the target analyte is then measured relative to its response to this compound. This ratio is used to calculate the concentration of the analyte, leading to more robust and reproducible measurements. chromatographytoday.com The use of this compound as a model compound aids in the validation of new analytical techniques, ensuring they meet the required standards of accuracy and precision. researchgate.netamazon.com

Future Research Directions and Unexplored Avenues in this compound Chemistry

The chemistry of this compound holds considerable potential for future research and development across multiple scientific disciplines. While it has shown utility as a chemical intermediate and analytical tool, numerous avenues remain to be explored.

A significant future direction lies in the systematic synthesis and screening of a diverse library of this compound derivatives for biological activity. Building on preliminary findings that similar structures possess medicinal properties solubilityofthings.com, a focused effort could lead to the discovery of new lead compounds for drug development, particularly in the areas of antibacterial, antiviral, and anticancer agents. ontosight.aiontosight.ai This would involve creating variations of the this compound structure and testing their efficacy.

In materials science, the potential of this compound-based polymers and liquid crystals is largely untapped. ontosight.ai Future work could involve the computational design and subsequent synthesis of this compound derivatives with specific electronic, optical, or self-assembling properties. ox.ac.uk These new materials could find applications in organic electronics, advanced coatings, or as smart materials that respond to environmental changes. mdpi.comscivisionpub.com For example, incorporating this compound derivatives into polymer backbones could yield materials with tailored thermal stability or biodegradability. rsc.org

From an analytical perspective, developing certified reference materials based on this compound for the quantification of anilide-class compounds would be a valuable contribution. This would support regulatory monitoring and quality control in the agrochemical and pharmaceutical industries. Furthermore, exploring the use of this compound as a model substrate in novel enzymatic or catalytic systems could uncover new, efficient synthetic pathways. researchgate.net Investigating its behavior in advanced analytical setups, such as complex two-dimensional chromatography, could further refine its role as an internal standard for challenging analyses. mdpi.com

Finally, a deeper investigation into the fundamental structure-property relationships of this compound and its derivatives through both experimental and computational methods will underpin all these future endeavors, providing the foundational knowledge needed for innovation.

Q & A

Q. What methodologies validate computational predictions of Valeranilide’s metabolic pathways?

- Methodology : Compare in silico predictions (CYP450 docking simulations) with in vitro microsomal assays. Metabolite identification via LC-HRMS and stable isotope tracers confirms pathways. Cross-species comparisons (human vs. rodent liver enzymes) highlight translational relevance .

Guidelines for Rigor

- Ethical Compliance : Ensure animal/human studies adhere to institutional review boards (IRB) and ARRIVE/STROBE guidelines .

- Data Transparency : Publish raw datasets in repositories (e.g., Zenodo) and provide detailed supplementary materials (spectra, assay protocols) .

- Conflict Resolution : Address contradictory data through collaborative replication studies and pre-registered hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.